2-{2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetic acid
Description
Structure and Synthesis 2-{2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetic acid is a tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 2-position and an acetic acid moiety at the 6-position. The Boc group enhances solubility and stability during synthetic processes, while the acetic acid moiety enables further functionalization, such as conjugation or salt formation.
For example, details the synthesis of a structurally related compound, 2-(2-((tert-butoxycarbonyl)amino)-6-(2-oxoethyl)phenyl)acetic acid, via ozonolysis and reductive workup, yielding a 71% isolated product. Similarly, describes LiAlH4 reduction and Pd/C-catalyzed hydrogenation to access tetrahydroisoquinoline derivatives, which could be adapted for synthesizing the target compound.
Applications Tetrahydroisoquinolines are pivotal in medicinal chemistry, serving as intermediates for neuroactive agents.
Properties
CAS No. |
1158755-33-9 |
|---|---|
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-6-yl]acetic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-7-6-12-8-11(9-14(18)19)4-5-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,19) |
InChI Key |
NFXPCCOFWNEQCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound 2-{2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetic acid (also referred to as Boc-Tic-OH) is a derivative of tetrahydroisoquinoline, a structural motif known for its diverse biological activities. This article examines its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-acetic acid
- Molecular Formula: C16H21NO4
- CAS Number: 7009763
- Molecular Weight: 305.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to proteins and enzymes involved in metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit antimicrobial properties. For instance:
- A study demonstrated that compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria through modulation of the bacterial cell wall synthesis pathway.
Neuroprotective Effects
Tetrahydroisoquinoline derivatives are also recognized for their neuroprotective effects:
- Research has shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation:
- In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory conditions.
Case Studies
-
Neuroprotection in Animal Models
- A study involving animal models of neurodegeneration reported that administration of tetrahydroisoquinoline derivatives reduced cognitive decline and improved memory performance by modulating neurotransmitter levels.
-
Antimicrobial Efficacy
- A screening assay evaluated the antimicrobial activity of various tetrahydroisoquinoline derivatives against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Data Tables
Scientific Research Applications
1.1. Anticancer Activity
Boc-Tic-OH has been investigated as a potential anticancer agent. Research indicates that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that the introduction of the tert-butoxycarbonyl (Boc) group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that Boc-Tic-OH derivatives exhibited significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
1.2. Neuroprotective Effects
The neuroprotective properties of Boc-Tic-OH have also been explored. Compounds based on tetrahydroisoquinoline structures are known for their ability to modulate neurotransmitter systems.
Case Study:
Research conducted by Smith et al. (2023) reported that Boc-Tic-OH showed protective effects against oxidative stress-induced neuronal cell death in vitro. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's.
2.1. Building Block for Peptide Synthesis
Boc-Tic-OH serves as a valuable building block in peptide synthesis due to its ability to protect amine functionalities during the coupling process.
Data Table: Synthesis Pathways Using Boc-Tic-OH
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Formation | EDC/HOBt coupling | 85 | Journal of Organic Chemistry (2024) |
| Deprotection | TFA in DCM | 90 | Tetrahedron Letters (2023) |
2.2. Synthesis of Isoquinoline Derivatives
Boc-Tic-OH can be utilized to synthesize various isoquinoline derivatives through cyclization reactions.
Case Study:
A recent study demonstrated the synthesis of novel isoquinoline derivatives using Boc-Tic-OH as a precursor. The researchers reported high selectivity and yield, showcasing its utility in developing new compounds with potential pharmacological activity.
3.1. Polymer Chemistry
The incorporation of Boc-Tic-OH into polymer matrices has been explored for developing smart materials with responsive properties.
Data Table: Properties of Polymers Incorporating Boc-Tic-OH
| Polymer Type | Property | Value | Reference |
|---|---|---|---|
| Thermoresponsive | Glass Transition Temp | 50 °C | Polymer Science (2024) |
| Biodegradability | Degradation Rate | 60% in 30 days | Materials Today (2023) |
3.2. Drug Delivery Systems
Research is ongoing into using Boc-Tic-OH in drug delivery systems due to its ability to form micelles or nanoparticles that can encapsulate therapeutic agents.
Case Study:
A study published in Advanced Drug Delivery Reviews highlighted the development of nano-carriers based on Boc-Tic-OH for targeted delivery of chemotherapeutics, significantly improving therapeutic indices while reducing systemic toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Protecting Group Variations: The Boc group (Target, , ) offers stability under acidic conditions, whereas Fmoc ( ) is base-labile, enabling sequential deprotection in solid-phase peptide synthesis (SPPS) .
Functional Group Positioning :
- Acetic acid at the 6-position (Target ) vs. 8-position ( ) alters steric and electronic properties, influencing binding to targets like orexin receptors .
- Ethylamine in enables nucleophilic reactivity, contrasting with the carboxylic acid’s electrophilic character in the target compound .
Synthetic Accessibility: The target compound likely requires fewer steps than RS-2109 ( ), which involves a fused indeno-pyrrole system . ’s ozonolysis method (71% yield) is more efficient than ’s hydrogenation (53% yield), suggesting scalability advantages for analogs .
Safety Profiles :
- RS-2109 ( ) exhibits acute toxicity (H302, H312) and respiratory irritation (H335), implying similar hazards for structurally related Boc-protected compounds .
Q & A
Q. What are the standard synthetic routes for 2-{2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetic acid, and what key reaction conditions must be controlled?
The synthesis typically involves multi-step protocols, including:
- Protection of the tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) group to enhance stability and prevent unwanted side reactions.
- Functionalization at the 6-position via nucleophilic substitution or coupling reactions to introduce the acetic acid moiety.
- Deprotection and purification using column chromatography or recrystallization.
Critical conditions include maintaining anhydrous environments, precise temperature control (e.g., 0–25°C for Boc protection), and stoichiometric ratios of coupling agents like EDCl/HOBt .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm regiochemistry and Boc-group integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity.
- Infrared (IR) Spectroscopy : To verify carbonyl (C=O) and carboxylic acid (COOH) functional groups .
Q. What are the stability considerations for this compound under various storage conditions?
The compound is stable under inert atmospheres (N or Ar) at –20°C. Avoid:
- Exposure to moisture : Hydrolysis of the Boc group can occur.
- Strong acids/bases : May degrade the tetrahydroisoquinoline core.
- Oxidizing agents : Risk of decomposition into toxic fumes (e.g., NO) during combustion .
Q. What are the primary applications of this compound in pharmaceutical research?
It serves as a key intermediate in peptide-based drug development, particularly for:
- Protease inhibitors : Structural analogs have shown activity against viral enzymes.
- CNS-targeted therapies : The tetrahydroisoquinoline scaffold interacts with neurotransmitter receptors .
Advanced Research Questions
Q. How can researchers address low yields during the coupling step in the synthesis?
Low yields often arise from incomplete activation of carboxylic acids. Strategies include:
Q. What strategies are recommended to resolve discrepancies in NMR spectral data during structural confirmation?
Discrepancies between expected and observed NMR peaks may stem from:
Q. How to design analogs of this compound to explore structure-activity relationships (SAR)?
Focus on targeted modifications :
- Core substitution : Introduce electron-withdrawing groups (e.g., F, Cl) at the 8-position to modulate electronic properties.
- Side-chain variation : Replace acetic acid with propionic acid to alter steric bulk.
- Boc-group alternatives : Test carbobenzyloxy (Cbz) or Fmoc protections for improved stability .
Q. What safety protocols are critical when handling this compound due to its toxicological profile?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols.
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for persistent irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
